Mass Spectrometric Differentiation: +5.03 Da Shift Provides Unambiguous MRM Channel Separation vs. Unlabeled N-Phenyl-Oxindole
The target compound (C₁₄H₆D₅NO) has a monoisotopic molecular weight of 214.27 g/mol, compared to 209.24 g/mol for unlabeled 1,3-dihydro-1-phenyl-2H-indol-2-one (CAS 3335-98-6), yielding a mass shift of +5.03 Da . This exceeds the widely recognized minimum recommendation of ≥3 mass units difference for deuterated internal standards in small-molecule LC-MS assays, a threshold necessary to avoid spectral overlap with naturally abundant ¹³C isotopologue peaks (M+1 at ~1.1% per carbon, M+2) of the unlabeled analyte . With five deuterium atoms, the d5-labeled IS provides a clean, interference-free extracted ion chromatogram at [M+H]⁺ m/z 215.3 that does not overlap with the unlabeled analyte signal at [M+H]⁺ m/z 210.2 . Alternative deuterated oxindoles such as Oxindole-d4 bear only four deuterium atoms on the indolinone core (Δm = +4 Da) and target a different scaffold altogether, rendering them inapplicable as internal standards for N-phenyl-oxindole analytes .
| Evidence Dimension | Molecular weight and mass shift for MS differentiation |
|---|---|
| Target Compound Data | MW 214.27 g/mol; [M+H]⁺ m/z ~215.3; Δm = +5.03 Da vs. unlabeled |
| Comparator Or Baseline | Unlabeled 1,3-dihydro-1-phenyl-2H-indol-2-one (CAS 3335-98-6): MW 209.24 g/mol; [M+H]⁺ m/z ~210.2; Oxindole-d4: Δm = +4 Da on different scaffold |
| Quantified Difference | +5.03 Da (target vs. unlabeled); exceeds ≥3 Da industry guideline by 2.03 Da; Oxindole-d4 inapplicable due to scaffold mismatch |
| Conditions | ESI positive-ion mode LC-MS; monoisotopic mass calculation based on C₁₄H₆D₅NO (target) vs. C₁₄H₁₁NO (unlabeled) |
Why This Matters
A +5 Da shift guarantees baseline-resolved MRM channels without ¹³C isotopologue interference, directly reducing quantification bias and enabling robust method validation per ICH M10 bioanalytical guidelines.
